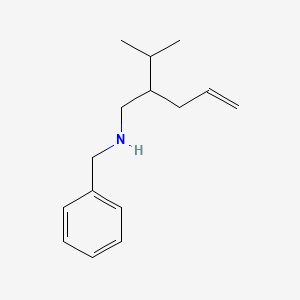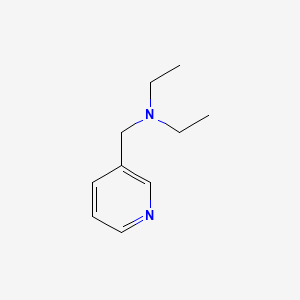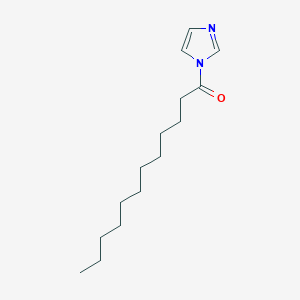
1-(Trifluoromethylthio)-2-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethylthio)-2-methoxynaphthalene is an organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethylthio group (-SCF3) and a methoxy group (-OCH3) attached to a naphthalene ring. The trifluoromethylthio group is known for its high lipophilicity, which can enhance the compound’s trans-membrane permeability .
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethylthio)-2-methoxynaphthalene typically involves the introduction of the trifluoromethylthio group into the naphthalene ring. One common method involves the reaction of 2-methoxynaphthalene with trifluoromethylthiolating reagents under specific conditions. For instance, the use of electrophilic trifluoromethylthiolating reagents such as trifluoromethanesulfenate or N-trifluoromethylphthalimide has been reported . Industrial production methods often employ transition metal-catalyzed reactions to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
1-(Trifluoromethylthio)-2-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide Major products formed from these reactions include sulfoxides, sulfones, and substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethylthio)-2-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s high lipophilicity makes it useful in studies involving membrane permeability and drug delivery.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethylthio)-2-methoxynaphthalene exerts its effects is primarily through its interaction with biological membranes. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property makes it an effective agent in drug delivery systems, where it can facilitate the transport of therapeutic molecules across cellular barriers .
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethylthio)-2-methoxynaphthalene can be compared with other compounds containing the trifluoromethylthio group, such as trifluoromethylthiolated alkenes and trifluoromethylthiolated ketones. These compounds share similar properties, such as high lipophilicity and enhanced membrane permeability. this compound is unique due to the presence of the methoxy group, which can further influence its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H9F3OS |
|---|---|
Molekulargewicht |
258.26 g/mol |
IUPAC-Name |
2-methoxy-1-(trifluoromethylsulfanyl)naphthalene |
InChI |
InChI=1S/C12H9F3OS/c1-16-10-7-6-8-4-2-3-5-9(8)11(10)17-12(13,14)15/h2-7H,1H3 |
InChI-Schlüssel |
BBMLSAOKHYHTAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)

![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14137237.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14137249.png)

![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)
